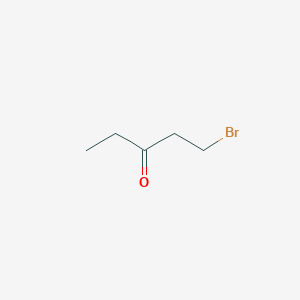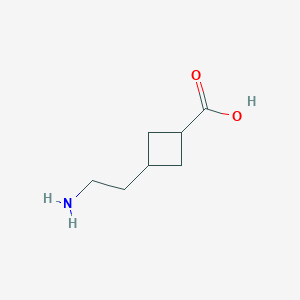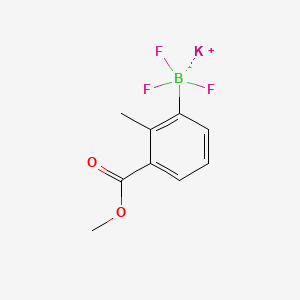![molecular formula C6H14Cl2N2O B13465903 9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13465903.png)
9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxa-3,7-diazabicyclo[331]nonane dihydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its bicyclic framework
Preparation Methods
The synthesis of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a strong acid, such as hydrochloric acid, to form the dihydrochloride salt. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure conditions.
Chemical Reactions Analysis
9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atoms in the bicyclic structure can be targeted by nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the bicyclic structure.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s unique structure allows it to interact with biological membranes and proteins, potentially leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride include:
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride: This compound lacks the oxygen atom in the bicyclic structure, which can influence its chemical reactivity and biological activity.
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride: The presence of a benzyl group in this compound can significantly alter its properties compared to this compound.
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane: This compound includes a Boc (tert-butoxycarbonyl) protecting group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific bicyclic structure that includes both oxygen and nitrogen atoms, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C6H14Cl2N2O |
|---|---|
Molecular Weight |
201.09 g/mol |
IUPAC Name |
9-oxa-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-5-2-8-4-6(9-5)3-7-1;;/h5-8H,1-4H2;2*1H |
InChI Key |
BDEZVPOAORHGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC(O2)CN1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)
![3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13465823.png)
![2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)
![1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13465841.png)

![Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13465855.png)

![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)


![4-Oxa-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B13465885.png)


![[4-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B13465916.png)
